![molecular formula C22H27N5O2 B2418500 2-(4-シクロプロピル-7-オキソ-1-フェニル-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N,N-ジイソプロピルアセトアミド CAS No. 1105225-60-2](/img/structure/B2418500.png)
2-(4-シクロプロピル-7-オキソ-1-フェニル-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N,N-ジイソプロピルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a chemical entity with unique structural attributes that have attracted interest in various fields of scientific research. Its diverse applications range from chemistry and biology to potential therapeutic uses in medicine.
科学的研究の応用
Chemistry: : In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its stable structure and reactive functional groups make it a valuable building block in organic synthesis.
Biology: : In biological research, this compound has been studied for its interaction with various enzymes and receptors. Its unique structure allows for specific binding and inhibition of certain biological targets, making it a useful tool in enzymology and molecular biology studies.
Medicine: : Potential therapeutic applications of this compound include its use as a lead compound in drug development
Industry: : In an industrial context, this compound can be used in the development of new materials or as a precursor in the synthesis of specialized chemicals and pharmaceuticals.
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been known to interact with various biological targets, including kinases .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, particularly those involving kinases .
Result of Action
Similar compounds have been known to exert their effects by inhibiting the function of their targets, leading to downstream effects such as cell cycle arrest or apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process. Starting from easily available precursors, cyclopropylamine reacts with phenyl hydrazine to form the initial structure, which is then subjected to cyclization and functional group modifications to achieve the final product. The reaction conditions often involve the use of strong acids or bases, temperature control, and sometimes the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods: : In an industrial setting, the production of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide involves scaled-up versions of laboratory synthesis methods. This often includes batch processing techniques, stringent quality control measures, and the use of automated systems to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: : This compound is known to undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. Its functional groups provide multiple reactive sites, allowing it to participate in a range of chemical transformations.
Common Reagents and Conditions: : Oxidation reactions typically involve reagents like potassium permanganate or hydrogen peroxide under controlled conditions. Reduction reactions might use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions could involve halogenating agents or nucleophiles depending on the desired product.
Major Products Formed: : The major products formed from these reactions depend on the specific reactants and conditions employed. For instance, oxidation may yield carboxylated derivatives while reduction might lead to alcohol or amine derivatives. Substitution reactions can introduce various substituents on the aromatic or pyrazolo[3,4-d]pyridazin scaffold, creating a multitude of potential derivatives.
類似化合物との比較
Similar compounds to 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide include other pyrazolo[3,4-d]pyridazin derivatives. its unique cyclopropyl and phenyl substituents distinguish it from others, often resulting in different biological activities and chemical reactivities. The specific nature of its functional groups allows for distinct interactions with biological targets compared to other similar compounds such as 2-phenylpyrazolo[3,4-d]pyridazine or 2-(4-chlorophenyl)-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl acetate.
This compound’s structural uniqueness and versatile reactivity make it an invaluable asset across various fields of research and application.
特性
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-14(2)26(15(3)4)19(28)13-25-22(29)21-18(20(24-25)16-10-11-16)12-23-27(21)17-8-6-5-7-9-17/h5-9,12,14-16H,10-11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLHWGCBMPVQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
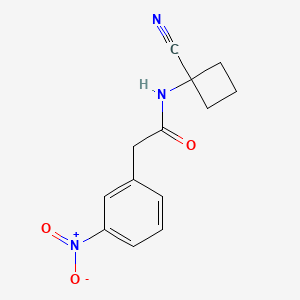

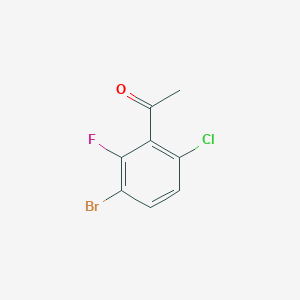
![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2418421.png)
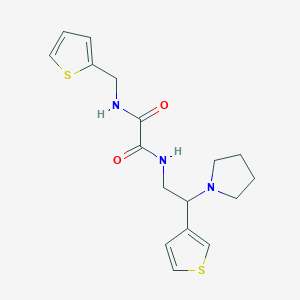
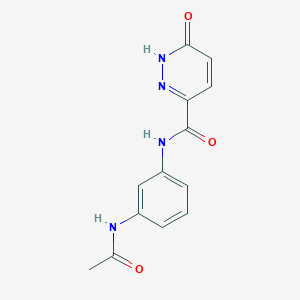
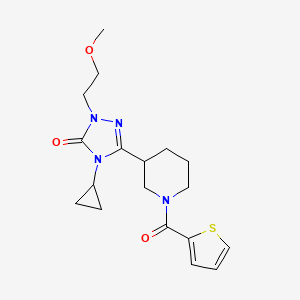
![2,5-dichloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-3-carboxamide](/img/structure/B2418431.png)
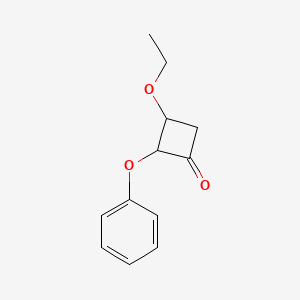

![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)
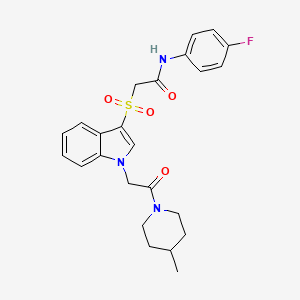
![3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2418439.png)
